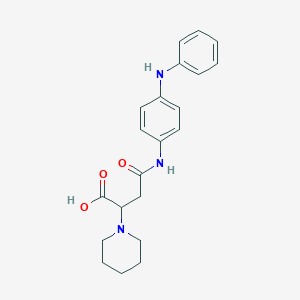

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-anilinoanilino)-4-oxo-2-piperidin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-20(15-19(21(26)27)24-13-5-2-6-14-24)23-18-11-9-17(10-12-18)22-16-7-3-1-4-8-16/h1,3-4,7-12,19,22H,2,5-6,13-15H2,(H,23,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFJIFHEDUFLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(phenylamino)aniline with a suitable butanoic acid derivative under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity. The use of automated systems and continuous monitoring can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenylamino and piperidine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. The exact pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The target compound’s carboxylic acid and amino groups suggest moderate aqueous solubility, but the bulky phenylamino groups likely reduce it compared to simpler analogs like 7J3 ().

- Lipophilicity : Bromine substitution in increases logP, whereas the pyridine-thiazole system () may balance polarity and membrane permeability.

Key Research Findings and Data Tables

Biological Activity

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid, a compound with significant potential in medicinal chemistry, has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is classified as an amino acid derivative featuring a piperidine ring and multiple aromatic systems. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the piperidine moiety enhances its ability to penetrate biological membranes, facilitating its action on target sites.

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A-431 (epidermoid carcinoma) | <10 | Induction of apoptosis |

| HT29 (colorectal cancer) | 15 | Inhibition of cell proliferation |

| MCF7 (breast cancer) | 12 | Disruption of mitochondrial function |

In a study conducted by researchers at MDPI, the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .

2. Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties using the picrotoxin-induced seizure model.

| Test Model | Dose (mg/kg) | Effect |

|---|---|---|

| Picrotoxin-induced seizures | 30 | Complete protection against seizures |

| Picrotoxin-induced seizures | 50 | Significant reduction in seizure duration |

The results suggest that the compound may modulate GABAergic transmission, contributing to its anticonvulsant effects .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed promising results against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

A notable case study highlighted the compound's use in combination therapies for cancer treatment. In vitro experiments showed enhanced cytotoxicity when used alongside established chemotherapeutics, suggesting a synergistic effect that warrants further exploration in clinical settings.

Q & A

Basic: What are the established synthetic routes for 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid?

Answer:

A common synthetic approach involves condensation reactions between amine-containing intermediates and acid anhydrides. For example, a method adapted from related compounds uses:

- Reagents : 1-(2-phenylethyl)piperidin-4-yl-phenyl-amine and succinic anhydride.

- Conditions : Reaction in dichloromethane with catalytic acetic acid under reflux (5 hours), followed by neutralization with NaHCO₃ and purification via crystallization in ethyl acetate .

- Yield : ~75–90% after optimization.

- Key Steps : Monitoring reaction completion via TLC and confirming product purity through melting point analysis and NMR spectroscopy.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ ~1.6–3.4 ppm for protons; ~28–58 ppm for carbons), phenylamino groups (δ ~7.2–7.5 ppm), and the oxo-butanoic acid backbone (δ ~172 ppm for carbonyl carbons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 381.2183 vs. calculated 381.2178 for C₂₃H₂₉N₂O₃) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for fluorinated analogs .

Advanced: How can researchers optimize synthesis to improve yields of this compound?

Answer:

Strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic reactivity.

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate amine-anhydride coupling.

- Temperature Control : Gradual heating (e.g., 50–60°C) minimizes side reactions like imine hydrolysis.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates, followed by recrystallization for the final product .

Advanced: How should discrepancies in NMR data be resolved during structural validation?

Answer:

- Cross-Validation : Compare experimental shifts with computed NMR (DFT calculations) or databases (e.g., PubChem).

- Decoupling Experiments : Use 2D techniques (COSY, HSQC) to resolve overlapping peaks, particularly for piperidine and phenyl protons .

- Isotopic Labeling : Introduce deuterated analogs to confirm assignments of exchangeable protons (e.g., NH groups) .

Basic: What biological activities are associated with structural analogs of this compound?

Answer:

Fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show:

| Compound | Target | IC₅₀ (µM) | Activity |

|---|---|---|---|

| This compound analog | KYN-3-OHase | 12.5 | Neuroprotective |

| 4-Fluorophenylacetic acid | Various enzymes | 15.0 | Antimicrobial |

| 4-Fluorophenylboronic acid | Cancer proteins | 10.0 | Anticancer |

Structure-activity relationships (SAR) suggest electron-withdrawing groups (e.g., F) enhance enzyme inhibition .

Advanced: How can researchers design experiments to analyze contradictory bioactivity data across similar compounds?

Answer:

- Dose-Response Curves : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to validate IC₅₀ consistency.

- Enzyme Assays : Use recombinant enzymes (e.g., KYN-3-OHase) to isolate target-specific effects.

- Molecular Docking : Model interactions between the compound’s piperidine/oxo groups and enzyme active sites to explain potency variations .

Advanced: What methodologies are recommended for studying the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.

- Plasma Stability : Expose to human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS.

- Light/Thermal Stability : Store under accelerated conditions (40°C, 75% RH) and assess via UV-Vis spectroscopy .

Basic: How is the crystal structure of this compound determined?

Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refinement : Software like SHELXL resolves bond lengths (mean C–C = 0.003 Å) and hydrogen-bonding networks (R factor = 0.050) .

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., 50 ns simulations in GROMACS) to assess stability of ligand-receptor complexes .

Basic: What safety protocols are advised for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.